![molecular formula C23H18Cl2N2O6 B3002255 methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate CAS No. 303986-17-6](/img/structure/B3002255.png)
methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate," is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for various chemical properties and potential applications. The related compounds in the provided papers involve similar structures with benzoylamino groups and pyran rings, which are indicative of the compound's potential reactivity and utility in chemical synthesis.
Synthesis Analysis
The synthesis of related compounds often begins with a precursor such as methyl 2-benzoylamino-3-dimethylaminopropenoate, which can undergo various reactions to form different heterocyclic systems. For instance, this precursor reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding 3-benzoylamino substituted pyranones . Another approach involves the transformation of hippuric acid into different intermediates, which can then be converted into 3-benzoylamino-6-methylpyran-2-one derivatives . These methods demonstrate the versatility of the benzoylamino group in synthesizing a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was determined, revealing a practically planar molecule with specific torsion angles defining its conformation . This structural information is crucial for understanding the reactivity and potential interactions of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. Rearrangements of certain 3-benzoylamino pyranones in the presence of N-nucleophiles have led to the formation of pyridine, pyranopyridine, and isoxazole derivatives . Additionally, reactions with hydrazines and amines have been employed to synthesize pyrazolecarboxylates and pyrazolopyrimidinones, respectively . These transformations highlight the chemical versatility of the core structure related to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the planarity of the molecule and the presence of various functional groups can affect its solubility, stability, and reactivity. The synthesis of novel ethyl pyranopyridine derivatives, which are expected to exhibit antihypertensive activity, suggests potential pharmacological applications of these compounds . The intramolecular and intermolecular hydrogen bonding patterns observed in related pyrazolecarboxylates also play a role in their physical properties and potential biological activity .
科学的研究の応用
Local Anesthetic and Platelet Antiaggregating Activities
Methyl 3-(benzoylamino)-6-substituted 2-oxo-2H-pyran-5-carboxylates have demonstrated significant local anesthetic activity in mice and platelet antiaggregating activity in vitro. These activities are comparable to acetylsalicylic acid, along with moderate analgesic, anti-inflammatory, and antiarrhythmic activities in rats and mice (Mosti et al., 1994).
Crystal Structures and Supramolecular Aggregation
The crystal structures of methyl 3-(benzoylamino)-6-substituted 2-oxo-2H-pyran-5-carboxylate derivatives reveal interesting supramolecular aggregations. These are facilitated by hydrogen bonding and π–π interactions, which contribute to the compound's properties and potential applications in materials science (Kranjc et al., 2012).
Heterocyclic System Synthesis
These compounds play a key role in the synthesis of various heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. Their reactions with different reagents enable the formation of diverse molecular structures with potential applications in medicinal chemistry (Svete et al., 1990).
Synthesis of Tetrahydroquinoline Derivatives
The derivatives of methyl 3-(benzoylamino)-6-substituted 2-oxo-2H-pyran-5-carboxylate are used in synthesizing tetrahydroquinoline derivatives. These derivatives have potential applications in medicinal chemistry and drug design due to their structural diversity and biological activity (Bombarda et al., 1992).
Role in Organic Synthesis and Chemical Transformations
These compounds are integral in organic synthesis, facilitating various chemical transformations. Their reactivity and ability to form complex structures make them valuable in synthesizing novel organic compounds (Gelmi & Pocar, 1992).
Novel Synthesis Methods and Chemical Characterization
New methods of synthesizing 3-benzoylamino-6-substituted pyran-2-one derivatives have been developed, demonstrating the versatility and adaptability of these compounds in synthetic chemistry. Their structural characterization aids in understanding their chemical behavior and potential applications (Sun Gui-fa, 2011).
特性
IUPAC Name |
methyl 5-benzamido-2-[(2Z)-2-[(2,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O6/c1-31-22(29)17-12-19(27-21(28)14-5-3-2-4-6-14)23(30)33-20(17)9-10-26-32-13-15-7-8-16(24)11-18(15)25/h2-8,10-12H,9,13H2,1H3,(H,27,28)/b26-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHQKVFFRJNFLO-KALUYTGESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)
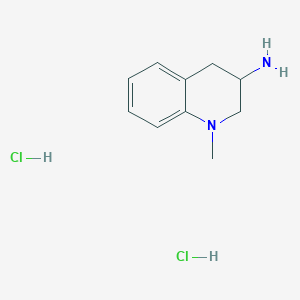



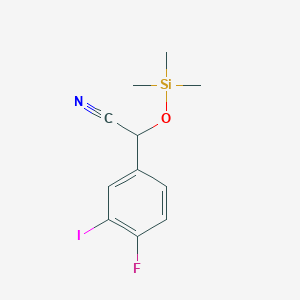
![3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3002182.png)
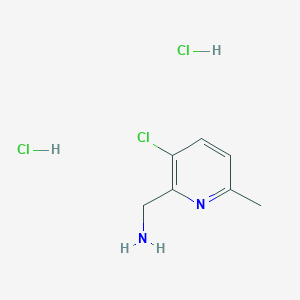
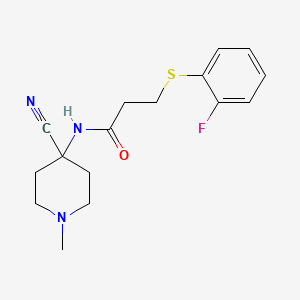
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B3002186.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B3002187.png)
![2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B3002189.png)
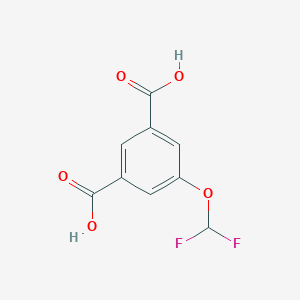
![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)